(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine
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Overview
Description
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is a chiral amine compound with a pyrrolidine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a pyrrolidine ring attached to an ethanamine chain, with two methyl groups on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrrolidine and its derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Using large reactors and continuous flow systems to produce the compound in bulk.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which are useful intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors and enzymes in biological systems.
Pathways Involved: It modulates various biochemical pathways, including neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
- 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole derivatives .
Uniqueness
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is unique due to its specific chiral configuration and its ability to interact with a wide range of molecular targets. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
YSIPQGUGLHBNQY-QMMMGPOBSA-N |
Isomeric SMILES |
CN(C)CC[C@@H]1CCCN1 |
Canonical SMILES |
CN(C)CCC1CCCN1 |
Origin of Product |
United States |
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